2-{[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL]AMINO}ETHANOL
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Overview
Description
2-{[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL]AMINO}ETHANOL is a complex organic compound with a unique structure that includes a methoxy group, a tetraazolyl group, and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL]AMINO}ETHANOL typically involves multiple steps. One common approach is to start with the appropriate benzylamine derivative, which undergoes a series of reactions including methylation, azolation, and etherification to introduce the methoxy and tetraazolyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL]AMINO}ETHANOL can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The tetraazolyl group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce various functional groups to the amino moiety .
Scientific Research Applications
2-{[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL]AMINO}ETHANOL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL]AMINO}ETHANOL involves its interaction with specific molecular targets. The methoxy and tetraazolyl groups can interact with enzymes and receptors, modulating their activity. The aminoethanol moiety can enhance solubility and facilitate cellular uptake. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amino]methanol: Similar structure but with a methanol moiety instead of ethanol.
2-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amino]propane: Similar structure but with a propane moiety instead of ethanol
Uniqueness
The unique combination of the methoxy, tetraazolyl, and aminoethanol groups in 2-{[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL]AMINO}ETHANOL provides distinct chemical and biological properties.
Properties
Molecular Formula |
C19H23N5O3 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]methylamino]ethanol |
InChI |
InChI=1S/C19H23N5O3/c1-14-3-6-16(7-4-14)24-19(21-22-23-24)13-27-17-8-5-15(11-18(17)26-2)12-20-9-10-25/h3-8,11,20,25H,9-10,12-13H2,1-2H3 |
InChI Key |
VBNLMIXLPDWLIG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCCO)OC |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCCO)OC |
Origin of Product |
United States |
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